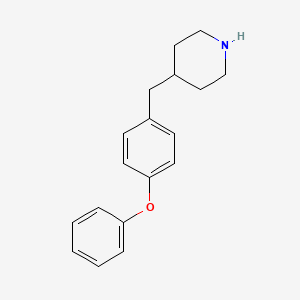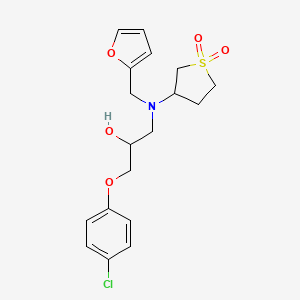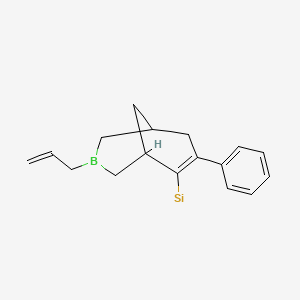![molecular formula C21H27FO2Si B12622429 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol CAS No. 918828-69-0](/img/structure/B12622429.png)
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol is a synthetic organic compound characterized by the presence of a tert-butyl(diphenyl)silyl group attached to an oxygen atom, which is further connected to a fluorinated pentenol structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the development of fluorinated analogs of biologically active compounds.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol involves its reactivity due to the presence of the silyl ether and fluorinated groups. The tert-butyl(diphenyl)silyl group provides steric protection, enhancing the stability of the compound under various conditions. The fluorine atom introduces unique electronic effects, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar protecting groups but with different steric and electronic properties.
tert-Butyldiphenylsilyl ethers: Compounds with similar protecting groups but different substituents on the silicon atom.
Fluorinated alcohols: Compounds with similar fluorinated structures but without the silyl protecting group.
Uniqueness
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol is unique due to the combination of the tert-butyl(diphenyl)silyl protecting group and the fluorinated pentenol structure. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
918828-69-0 |
|---|---|
Formule moléculaire |
C21H27FO2Si |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
5-[tert-butyl(diphenyl)silyl]oxy-2-fluoropent-2-en-1-ol |
InChI |
InChI=1S/C21H27FO2Si/c1-21(2,3)25(19-12-6-4-7-13-19,20-14-8-5-9-15-20)24-16-10-11-18(22)17-23/h4-9,11-15,23H,10,16-17H2,1-3H3 |
Clé InChI |
JYTLJXXQCSMDJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=C(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine](/img/structure/B12622360.png)



![9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12622378.png)
![6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione](/img/structure/B12622380.png)

![2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12622394.png)
![2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12622398.png)
![4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12622406.png)
![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)

